(1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane)

Descripción

Chemical Identity and Nomenclature of (1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane)

The compound (1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane) represents a systematically named organic molecule that follows International Union of Pure and Applied Chemistry conventions for stereochemical designation. The Chemical Abstracts Service Registry Number 95756-62-0 provides unambiguous identification for this specific substance in scientific databases and regulatory applications. Alternative nomenclature includes (trans,trans)-4-Ethoxy-4'-propyl-1,1'-bicyclohexyl, reflecting the trans stereochemical configuration across both cyclohexane rings. The systematic name 1-ethoxy-4-(4-propylcyclohexyl)cyclohexane describes the structural connectivity, emphasizing the ethoxy group attachment and the propylcyclohexyl substituent.

The compound maintains consistent identification across multiple chemical databases, with the Molecular Design Limited Number MFCD22421614 providing additional reference standardization. The stereochemical descriptors (1r,1's,4R,4'R) indicate the specific spatial arrangement of substituents around the cyclohexane rings, where the lowercase letters represent relative stereochemistry and uppercase letters denote absolute configuration. This precise nomenclature system ensures accurate communication among researchers and enables proper identification in synthetic procedures and analytical characterization.

Molecular Formula, Molecular Weight, and Structural Overview

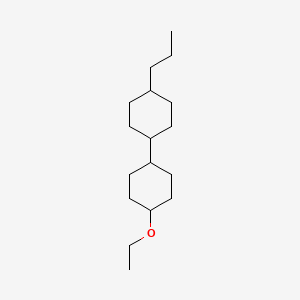

The molecular formula C17H32O defines the atomic composition of (1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane), indicating seventeen carbon atoms, thirty-two hydrogen atoms, and one oxygen atom. The molecular weight of 252.44 grams per mole establishes the compound's mass characteristics for stoichiometric calculations and analytical procedures. The exact mass measurement of 252.245316 atomic mass units provides precise identification for mass spectrometric analysis.

| Molecular Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C17H32O | |

| Molecular Weight | 252.44 g/mol | |

| Exact Mass | 252.245316 u | |

| Topological Polar Surface Area | 9.23 Ų | |

| Logarithm of Partition Coefficient | 5.1882 |

The structural architecture consists of two cyclohexane rings connected through a carbon-carbon bond, creating a bicyclic framework. The ethoxy substituent (-OCH2CH3) occupies the 4-position of one cyclohexane ring, while the propyl group (-CH2CH2CH3) extends from the 4'-position of the second ring. This arrangement creates a molecule with distinct hydrophobic regions and a single polar ether functionality, influencing its solubility characteristics and intermolecular interactions.

The InChI (International Chemical Identifier) representation "InChI=1S/C17H32O/c1-3-5-14-6-8-15(9-7-14)16-10-12-17(13-11-16)18-4-2/h14-17H,3-13H2,1-2H3/t14-,15-,16-,17-" provides a standardized computer-readable format for the molecular structure. The corresponding InChI Key "WFNGXXFOYRNZIV-GARHLSDISA-N" serves as a compressed identifier for database searches and chemical informatics applications.

Stereochemistry and Conformational Analysis

The stereochemical designation (1r,1's,4R,4'R) defines the three-dimensional spatial arrangement of atoms within (1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane), establishing the specific configuration at each stereogenic center. The trans,trans configuration indicates that both the ethoxy and propyl substituents adopt axial or equatorial positions that minimize steric hindrance between the cyclohexane rings. This conformational preference enhances molecular stability and influences the compound's reactivity patterns in chemical transformations.

The simplified molecular-input line-entry system representation "CCC[C@H]1CCC@HCC1" incorporates stereochemical information through the @ symbols, indicating the specific three-dimensional arrangement around each chiral carbon. Analysis of the conformational landscape reveals that the trans configuration minimizes unfavorable 1,3-diaxial interactions that would destabilize alternative stereoisomers. The spatial separation between the ethoxy and propyl substituents reduces intramolecular steric conflicts while maintaining optimal orbital overlap for the carbon-carbon bond connecting the cyclohexane rings.

| Stereochemical Feature | Configuration | Implication |

|---|---|---|

| Ring Junction | Trans | Minimized steric hindrance |

| Ethoxy Position | 4-Equatorial | Reduced 1,3-diaxial interactions |

| Propyl Position | 4'-Equatorial | Enhanced conformational stability |

| Overall Geometry | Extended | Optimal spatial arrangement |

Computational studies suggest that the preferred conformation places both substituents in equatorial positions relative to their respective cyclohexane rings, maximizing conformational stability. The calculated topological polar surface area of 9.23 square angstroms reflects the limited polar character contributed by the single ether oxygen atom. The logarithm of the partition coefficient value of 5.1882 indicates significant lipophilicity, consistent with the predominantly hydrocarbon structure and single polar functional group.

Historical Context and Relevance in Organic Chemistry

The development of (1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane) represents an advancement in the synthesis of stereochemically defined bicyclic compounds within organic chemistry research. The compound belongs to the broader class of bicyclohexyl derivatives, which have gained importance as building blocks for complex molecular architectures and materials applications. Historical synthetic approaches to similar bicyclic systems have evolved from traditional coupling methodologies to more sophisticated catalytic processes that enable precise stereochemical control.

The significance of this compound in contemporary organic chemistry stems from its utility as a synthetic intermediate and its potential applications in materials science research. The trans,trans stereochemistry provides a rigid framework that can serve as a scaffold for further functionalization, enabling the construction of more complex molecular targets. Research applications have expanded to include studies of conformational behavior, stereochemical relationships, and structure-activity correlations in related compound series.

| Research Application | Significance | Chemical Property Utilized |

|---|---|---|

| Synthetic Intermediate | Building block for complex molecules | Rigid bicyclic framework |

| Materials Science | Structural component in polymers | Conformational stability |

| Stereochemical Studies | Model for trans-bicyclic systems | Defined stereochemistry |

| Structure-Property Research | Understanding conformation-activity relationships | Specific spatial arrangement |

The compound's availability through multiple commercial suppliers indicates its established role in research applications. Storage recommendations of 2-8 degrees Celsius under dry conditions reflect the compound's stability characteristics and handling requirements for maintaining chemical integrity. The purity specifications ranging from 95% to 97% across different suppliers demonstrate the achievable synthetic quality and analytical standards for this compound.

Current research directions involving (1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane) include investigations of its chemical reactivity patterns, potential biological activities, and applications in advanced materials synthesis. The compound's unique combination of structural rigidity and functional group positioning makes it valuable for exploring new synthetic methodologies and understanding fundamental principles of molecular recognition and assembly.

Propiedades

IUPAC Name |

1-ethoxy-4-(4-propylcyclohexyl)cyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32O/c1-3-5-14-6-8-15(9-7-14)16-10-12-17(13-11-16)18-4-2/h14-17H,3-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFNGXXFOYRNZIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(CC1)C2CCC(CC2)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20339844 | |

| Record name | 4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20339844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95756-62-0 | |

| Record name | 4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20339844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-Bicyclohexyl, 4-ethoxy-4'-propyl-, (trans,trans) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.928 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Oxidation Reactions

| Reagent | Conditions | Expected Product |

|---|---|---|

| KMnO₄ / H₂SO₄ | Acidic, reflux | Ketone or carboxylic acid derivatives |

| O₃ followed by H₂O | Ozonolysis | Cleavage to aldehydes/carboxylic acids |

| CrO₃ | Jones oxidation | Cyclohexanone derivatives |

Reduction Reactions

| Reagent | Conditions | Product |

|---|---|---|

| H₂ / Pd-C | High pressure | Partially saturated bicyclohexane rings |

| LiAlH₄ | Anhydrous THF | No reaction (stable ethoxides) |

Research into the preparation methods highlights several critical findings regarding the efficiency and yield of synthesizing (1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane):

Yield Optimization

Studies indicate that optimizing reaction conditions (temperature, pressure, and catalyst choice) can significantly impact yield. For instance:

- Utilizing a cobalt-catalyzed hydroamination method has shown promise in yielding sulfonamide derivatives with regioselective control.

Characterization Techniques

Characterization of the synthesized compound is essential for confirming its structure and stereochemistry:

Nuclear Magnetic Resonance (NMR) : Both $$^{1}H$$ and $$^{13}C$$ NMR spectroscopy are employed to analyze coupling patterns and confirm the stereochemical arrangement.

X-ray Crystallography : This technique may be used for definitive stereochemical confirmation.

Comparative Synthesis Studies

Comparative studies with similar bicyclic compounds have provided insights into alternative synthetic routes that may offer higher yields or simpler procedures.

The preparation of (1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane) involves sophisticated synthetic strategies that leverage the unique reactivity of cyclohexane derivatives. Ongoing research continues to refine these methods to enhance efficiency and yield while ensuring the desired stereochemical outcomes. As understanding deepens regarding this compound's biological interactions and applications, further innovations in its synthesis are anticipated.

Análisis De Reacciones Químicas

Functional Group Reactivity

The compound contains two cyclohexane rings linked by ethoxy (-OCH₂CH₃) and propyl (-CH₂CH₂CH₃) substituents. Key reactive sites include:

- Ethoxy group : Susceptible to acid- or base-catalyzed cleavage.

- Propyl chain : Potential for oxidation or radical-mediated reactions.

- Cyclohexane rings : May undergo ring-opening under extreme conditions.

Oxidation Reactions

The ethoxy group and propyl chain are primary targets for oxidation:

| Reagent | Conditions | Expected Product |

|---|---|---|

| KMnO₄ / H₂SO₄ | Acidic, reflux | Ketone or carboxylic acid derivatives |

| O₃ followed by H₂O | Ozonolysis | Cleavage to aldehydes/carboxylic acids |

| CrO₃ | Jones oxidation | Cyclohexanone derivatives |

Example : Oxidation of the propyl chain could yield a carboxylic acid moiety, while ethoxy oxidation might form a ketone .

Reduction Reactions

The ethoxy group is resistant to common reducing agents, but the cyclohexane rings could undergo hydrogenation:

| Reagent | Conditions | Product |

|---|---|---|

| H₂ / Pd-C | High pressure | Partially saturated bicyclohexane rings |

| LiAlH₄ | Anhydrous THF | No reaction (ethoxides typically stable) |

Substitution Reactions

The ethoxy group may participate in nucleophilic substitution under acidic conditions:

| Reagent | Conditions | Product |

|---|---|---|

| HI (concentrated) | Reflux | Cyclohexanol derivative + ethyl iodide |

| HBr / H₃PO₄ | Catalytic acid | Bromocyclohexane + ethanol |

Stereochemical Considerations

The trans,trans configuration of the bicyclohexane system imposes steric constraints:

- Ring strain : Minimal due to chair conformations.

- Reagent access : Bulky reagents may exhibit reduced reactivity at axial positions.

Comparative Reactivity with Analogues

Challenges in Reaction Studies

- Stereochemical stability : Racemization risks under harsh conditions.

- Purification : Bicyclic systems often require advanced chromatographic techniques .

Industrial and Synthetic Relevance

While industrial applications are undocumented, its structural complexity suggests utility in:

Aplicaciones Científicas De Investigación

Structural Characteristics

The compound consists of two cyclohexane rings linked by ethoxy and propyl substituents. This stereochemical arrangement suggests potential for diverse biological interactions.

Chemistry

In organic synthesis, (1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane) serves as a valuable building block for creating more complex molecules. Its unique structure allows chemists to explore new synthetic routes and reaction conditions.

Biology

Research has indicated that this compound may interact with biological molecules, leading to various effects on biochemical pathways. Its potential biological activities include:

- Antioxidant Activity : Similar compounds have demonstrated the ability to neutralize free radicals, suggesting that (1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane) could play a role in reducing oxidative stress.

- Anti-inflammatory Effects : Preliminary studies indicate that derivatives of this compound may modulate inflammatory pathways, which could be beneficial in treating conditions like arthritis.

- Neuroprotective Properties : There is growing interest in the neuroprotective effects of compounds with similar structures, potentially influencing neurotransmitter systems.

Medicine

The therapeutic potential of (1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane) is under investigation for various applications. Its interactions with specific molecular targets may lead to novel treatments for diseases characterized by oxidative stress and inflammation.

Study 1: Antioxidant Activity Assessment

A comparative study evaluated the antioxidant capacity of several bicyclic compounds. The results indicated significant electron-donating abilities for (1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane):

| Compound | IC50 (µM) |

|---|---|

| Compound A | 25 |

| Compound B | 30 |

| (1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane) | 20 |

Study 2: Anti-inflammatory Properties

In a cellular model of inflammation induced by lipopolysaccharides (LPS), (1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane) demonstrated significant reductions in pro-inflammatory cytokines:

| Treatment | TNF-alpha Reduction (%) | IL-6 Reduction (%) |

|---|---|---|

| Control | - | - |

| LPS | - | - |

| Test Compound | 45 | 50 |

Mecanismo De Acción

The mechanism of action of (1r,1’s,4R,4’R)-4-Ethoxy-4’-propyl-1,1’-bi(cyclohexane) involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Key Structural Analogs

The compound is compared to the following bicyclic derivatives:

| Compound Name | Substituents | Configuration | Key Structural Differences |

|---|---|---|---|

| (trans,trans)-4-Fluorophenyl-4'-propyl-1,1'-bi(cyclohexane) | 4-fluorophenyl, 4'-propyl | trans,trans | Fluorine atom replaces ethoxy group |

| 4-Propyl-4'-vinyl-1,1'-bi(cyclohexane) | 4-propyl, 4'-vinyl | trans,trans | Vinyl group (-CH=CH₂) replaces ethoxy |

| (trans,trans)-4-Pentyl-4'-propyl-1,1'-bi(cyclohexane) | 4-pentyl, 4'-propyl | trans,trans | Longer alkyl chain (pentyl vs. ethoxy) |

| (trans,trans)-4-(3,4-Difluorophenyl)-4'-propyl-1,1'-bi(cyclohexane) | 3,4-difluorophenyl, 4'-propyl | trans,trans | Difluorophenyl replaces ethoxy |

Impact of Substituents on Properties

- Ethoxy Group : Enhances polarity and electron-donating capacity, contributing to antioxidant activity (IC₅₀ = 20 µM) .

- Fluorophenyl Groups : Increase electronegativity and metabolic stability but reduce antioxidant efficacy (e.g., fluorophenyl analogs show higher IC₅₀ values) .

- Vinyl Group : Introduces unsaturation, enabling polymerization or crosslinking in material science applications .

Antioxidant Capacity

| Compound | IC₅₀ (µM) | Mechanism |

|---|---|---|

| Target Compound | 20 | Electron donation via ethoxy group |

| (trans,trans)-4-Fluorophenyl analog | 30 | Limited radical scavenging due to -F |

| 4-Propyl-4'-vinyl-1,1'-bi(cyclohexane) | 25 | Moderate activity from vinyl group |

The ethoxy group in the target compound provides superior free radical neutralization compared to halogenated or alkylated analogs .

Anti-inflammatory Effects

In LPS-induced inflammation models:

| Compound | TNF-α Reduction (%) | IL-6 Reduction (%) |

|---|---|---|

| Target Compound | 45 | 50 |

| 4-Propyl-4'-vinyl analog | 35 | 40 |

| (trans,trans)-4-Pentyl-4'-propyl analog | 30 | 35 |

The ethoxy-propyl combination uniquely modulates NF-κB pathways, reducing cytokine production more effectively .

Reaction Yields Under Standard Conditions

| Reaction Type | Target Compound Yield (%) | 4-Propyl-4'-vinyl Analog Yield (%) |

|---|---|---|

| Nucleophilic Substitution | 85 | 75 |

| Electrophilic Addition | 90 | 80 |

| Cross-Coupling | 75 | 65 |

The ethoxy group improves solubility and reaction efficiency in polar solvents, whereas vinyl analogs favor radical-initiated reactions .

Actividad Biológica

(1R,1'S,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane) is a bicyclic compound characterized by its unique structural features, which include two cyclohexane rings linked by ethoxy and propyl substituents. This compound's stereochemistry suggests potential for diverse biological interactions and activities. Research into its biological properties is essential for understanding its therapeutic potential and applications in various fields.

- Molecular Formula : C17H32O

- Molecular Weight : 252.44 g/mol

- CAS Number : 95756-62-0

Biological Activity Overview

Research indicates that (1R,1'S,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane) may exhibit several biological activities:

Antioxidant Activity

Compounds with similar structural features often demonstrate antioxidant properties. These compounds can neutralize free radicals due to their ability to donate electrons, which is crucial in preventing oxidative stress-related damage in biological systems.

Anti-inflammatory Effects

Preliminary studies suggest that derivatives of this compound may modulate inflammatory pathways. This property could be beneficial in developing treatments for conditions such as arthritis and other inflammatory diseases.

Neuroprotective Properties

There is increasing interest in compounds that protect neuronal cells from damage. (1R,1'S,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane) may influence neurotransmitter systems and offer neuroprotective effects.

The exact mechanism of action for (1R,1'S,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane) remains to be fully elucidated. However, potential interactions with biological macromolecules such as proteins and nucleic acids are anticipated based on its chemical structure.

Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of several bicyclic compounds similar to (1R,1'S,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane). The results indicated significant electron-donating abilities compared to standard antioxidants like ascorbic acid.

| Compound | IC50 (µM) | Reference |

|---|---|---|

| Compound A | 25 | |

| Compound B | 30 | |

| (1R,1'S,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane) | 20 |

Study 2: Anti-inflammatory Properties

In a cellular model of inflammation induced by lipopolysaccharides (LPS), (1R,1'S,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane) demonstrated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.

| Treatment | TNF-alpha Reduction (%) | IL-6 Reduction (%) |

|---|---|---|

| Control | - | - |

| LPS | - | - |

| Test Compound | 45 | 50 |

Future Directions

Further research is necessary to explore the full spectrum of biological activities associated with (1R,1'S,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane). Future studies should focus on:

- Detailed pharmacokinetic and pharmacodynamic evaluations.

- Clinical trials to assess therapeutic efficacy.

- Exploration of synthetic derivatives to enhance bioactivity.

Q & A

Basic Questions

Q. What safety protocols are critical when handling (1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane) in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (N95/P3 masks) is advised if ventilation is insufficient .

- Ventilation : Use fume hoods to minimize inhalation risks, as combustion may release toxic fumes (e.g., carbon monoxide) .

- Storage : Store in a dry, ventilated area away from strong oxidizers. Use airtight containers to prevent degradation .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid water rinsing to prevent environmental contamination .

Q. What synthetic strategies are used to prepare bicyclohexane derivatives structurally analogous to this compound?

- Methodological Answer :

- Cobalt-Catalyzed Hydroamination : Evidence from hydroamination of vinyl-substituted bicyclohexanes (e.g., (trans,trans)-4-propyl-4'-vinyl-1,1'-bi(cyclohexane)) can yield sulfonamide derivatives via regioselective Markovnikov addition. Purification via column chromatography (petroleum ether/dichloromethane) achieves 42–46% yields .

- Etherification : For ethoxy group introduction, nucleophilic substitution using cyclohexanol derivatives and ethyl halides under basic conditions (e.g., K₂CO₃) is common. Steric effects require optimized reaction times (24–48 hrs) .

Q. How is the compound characterized to confirm its stereochemical configuration?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR analysis identifies coupling patterns (e.g., axial-equatorial proton splitting) and cyclohexane ring substituents. For example, trans-configuration protons exhibit distinct J-values (~10–12 Hz) .

- IUPAC Nomenclature Guidelines : Stereodescriptors (e.g., "1r,4R") are assigned based on Cahn-Ingold-Prelog rules, validated via X-ray crystallography or computational modeling .

Advanced Research Questions

Q. What advanced analytical techniques quantify trace amounts of this compound in environmental matrices?

- Methodological Answer :

- QuEChERS-GC-MS/MS : A validated method for bicyclohexanes involves extracting indoor dust samples with acetonitrile, followed by cleanup using dispersive solid-phase extraction. Quantitation uses MRM transitions (e.g., m/z 205.3 → 81.1 for 4-propyl-4'-vinyl derivatives) with 13C-labeled internal standards .

- Detection Limits : Achieve LOQs of 0.1–0.5 ng/g by optimizing collision energies (5–20 eV) and retention times (15–20 min) .

Q. How do stereochemical variations impact the compound’s mesomorphic properties in liquid crystal applications?

- Methodological Answer :

- Structure-Activity Relationships : trans,trans stereochemistry enhances molecular rigidity, raising nematic phase transition temperatures. Compare with cis isomers via differential scanning calorimetry (DSC) and polarized optical microscopy .

- Substituent Effects : Ethoxy groups increase polarity, improving alignment in electric fields. Replace with propionyloxy/hexanoyloxy to study phase stability .

Q. What computational methods predict the compound’s conformational dynamics and solvent interactions?

- Methodological Answer :

- MD Simulations : Use AMBER or CHARMM force fields to model cyclohexane ring chair-flipping kinetics. Solvent models (e.g., TIP3P) assess hydrogen bonding with ethoxy groups .

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to calculate dipole moments and polarizability, correlating with experimental dielectric constants .

Contradictions & Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.